molecular formula C16H13ClN2O3S2 B2880596 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide CAS No. 895456-89-0

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B2880596
CAS No.: 895456-89-0
M. Wt: 380.86
InChI Key: JXBPLJJEVBQBJN-UHFFFAOYSA-N
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Description

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chlorobenzenesulfonyl group and a benzothiazole moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group is introduced by reacting 4-chlorobenzenesulfonyl chloride with the benzothiazole derivative in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride or acetyl chloride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorobenzenesulfonyl)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the methyl group on the benzothiazole ring.

    2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide: The position of the substituent on the benzothiazole ring is different.

Uniqueness

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is unique due to the specific positioning of the methyl group on the benzothiazole ring, which may influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-10-18-14-7-4-12(8-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBPLJJEVBQBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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